

Synthesis and Characterization of Cellulose Acetate Phthalate: A Technical Guide

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Compound of Interest

Compound Name: Cellulose acetate phthalate

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Introduction

Cellulose acetate phthalate (CAP) is a synthetic polymer widely utilized in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms.^{[1][2]} Its pH-dependent solubility allows for the protection of acid-labile drugs from the gastric environment and ensures their targeted release in the more alkaline conditions of the small intestine. CAP is a mixed ester of cellulose, containing acetyl, phthaloyl, and residual hydroxyl groups. The ratio of these substituents, quantified by the degree of substitution (DS), critically influences its physicochemical properties, including its solubility profile. This technical guide provides a comprehensive overview of the synthesis and characterization of **cellulose acetate phthalate**, offering detailed experimental protocols, tabulated data for key analytical techniques, and visual workflows to aid researchers in their development efforts.

Synthesis of Cellulose Acetate Phthalate

The synthesis of **cellulose acetate phthalate** typically involves the reaction of cellulose acetate with phthalic anhydride in the presence of a catalyst and a suitable solvent.^[2] The reaction conditions, including the choice of catalyst and solvent, can be varied to achieve the desired degree of substitution and, consequently, the desired functional properties of the polymer.

Experimental Protocol: Synthesis using Acetic Acid and Sodium Acetate

This protocol is adapted from a patented method for producing a high phthalyl content **cellulose acetate phthalate**.

Materials:

- Cellulose Acetate (32.9% acetyl content)
- Acetic Acid (glacial)
- Sodium Acetate
- Phthalic Anhydride
- Acetic Anhydride
- Distilled Water

Procedure:

- **Dissolution of Cellulose Acetate:** In a jacketed sigma-bladed mixer, combine 302 parts of acetic acid and 10.75 parts of distilled water. Heat the mixture to 160°F (71°C).
- Add 16.5 parts of sodium acetate and 335 parts of cellulose acetate (containing 3% moisture) to the heated acetic acid solution.
- Stir the mixture and maintain the temperature at 160°F (71°C) for 30 minutes to ensure complete dissolution of the cellulose acetate.
- **Esterification:** To the resulting solution, add 146 parts of sodium acetate, 390 parts of phthalic anhydride, and 151 parts of acetic anhydride.
- Allow the reaction temperature to rise to 180°F (82°C) and maintain it for one hour with continuous stirring.

- Precipitation and Purification: After the reaction is complete, add 1780 parts of cold (36°F or 2°C) distilled water to the reaction mixture to precipitate the **cellulose acetate phthalate** as a fine powder.
- Continue stirring until a uniform precipitate is obtained.
- The resulting powder is then purified by washing with successive changes of distilled water until it is substantially free from uncombined acids.
- Finally, dry the purified **cellulose acetate phthalate** at 150°F (65.5°C).[3]

Synthesis Workflow



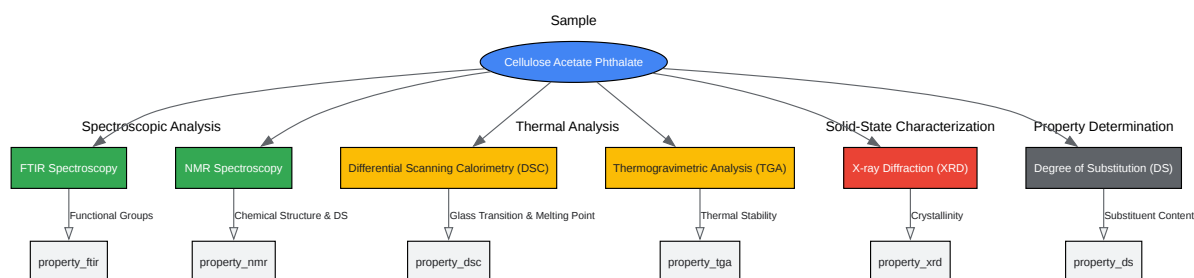
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Caption: Workflow for the synthesis of **Cellulose Acetate Phthalate**.

Characterization of Cellulose Acetate Phthalate

A variety of analytical techniques are employed to characterize **cellulose acetate phthalate** and ensure its quality and performance for pharmaceutical applications.[1][4] These methods provide information on the chemical structure, thermal properties, and solid-state characteristics of the polymer.

Characterization Workflow



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Caption: Analytical workflow for characterizing **Cellulose Acetate Phthalate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in **cellulose acetate phthalate**.

Experimental Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried CAP sample with spectroscopic grade KBr and pressing it into a transparent pellet.
- **Analysis:** Record the infrared spectrum over a range of 4000-400 cm^{-1} .

Quantitative Data:

Wavenumber (cm ⁻¹)	Assignment	Reference
3500 - 3200	O-H stretching (residual hydroxyl groups)	[5]
3000 - 2800	C-H stretching (aliphatic)	[5]
1750 - 1735	C=O stretching (acetyl and phthaloyl esters)	[5]
1600 - 1580	C=C stretching (aromatic ring)	[6]
1430	CH ₂ bending	[5]
1240 - 1220	C-O stretching (acetyl)	[5]
1070 - 1030	C-O stretching (ether linkage in cellulose backbone)	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of CAP and is instrumental in determining the degree of substitution of both acetyl and phthaloyl groups.

Experimental Protocol:

- **Sample Preparation:** Dissolve the CAP sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆).
- **Analysis:** Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Quantitative Data:

Nucleus	Chemical Shift (ppm)	Assignment	Reference
^1H	7.9 - 7.2	Aromatic protons of the phthaloyl group	[4]
^1H	5.5 - 3.0	Protons of the anhydroglucose unit	[7]
^1H	2.2 - 1.8	Methyl protons of the acetyl group	[4]
^{13}C	171 - 169	Carbonyl carbons of the acetyl and phthaloyl groups	[8]
^{13}C	135 - 128	Aromatic carbons of the phthaloyl group	[9]
^{13}C	105 - 60	Carbons of the anhydroglucose unit	[9]
^{13}C	21 - 20	Methyl carbons of the acetyl group	[8]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties and stability of CAP.

Experimental Protocol:

- DSC: Heat a small sample of CAP in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).
- TGA: Heat a small sample of CAP in a crucible under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

Quantitative Data:

Analysis	Parameter	Typical Value Range	Reference
DSC	Glass Transition Temperature (Tg)	160 - 170 °C	[10]
DSC	Melting Point (Tm)	~192 °C	[10]
TGA	Onset of Decomposition	~250 °C	[11]

X-ray Diffraction (XRD)

XRD is used to assess the solid-state properties of CAP, specifically its degree of crystallinity.

Experimental Protocol:

- Sample Preparation: Place the powdered CAP sample on a sample holder.
- Analysis: Record the X-ray diffraction pattern over a range of 2θ angles.

Quantitative Data:

2θ (degrees)	Observation	Reference
15.2, 22.4	Crystalline peaks observed in cellulose, which diminish upon phthalation.	[12]
Broad Halo	A broad, amorphous halo is typically observed for CAP, indicating a largely amorphous structure.	[12]

Determination of Degree of Substitution (DS)

The degree of substitution is a critical parameter that dictates the performance of CAP. It can be determined by various methods, with titration being a common pharmacopeial method.

Experimental Protocol (Titration Method):

This method determines the amount of acetyl and phthaloyl groups by saponification followed by titration.

- Saponification: Accurately weigh about 1 g of dried CAP and dissolve it in 50 mL of 75% ethanol.
- Add a known excess of standardized 0.5 N sodium hydroxide solution.
- Heat the mixture under reflux for 30 minutes to achieve complete saponification of the ester groups.
- Titration: After cooling, titrate the excess sodium hydroxide with standardized 0.5 N hydrochloric acid using phenolphthalein as an indicator.
- Perform a blank titration under the same conditions.
- The amounts of acetyl and phthaloyl groups can be calculated from the amount of sodium hydroxide consumed.

Conclusion

The synthesis and characterization of **cellulose acetate phthalate** are critical processes in the development of effective enteric-coated pharmaceutical products. A thorough understanding and precise control of the synthesis parameters are essential for achieving the desired degree of substitution, which in turn governs the polymer's functionality. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of CAP, ensuring its quality, consistency, and performance. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and optimization of **cellulose acetate phthalate**-based drug delivery systems.

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